
Glycine, 2-phenyl-N-(phenylacetyl)-, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, 2-phenyl-N-(phenylacetyl)-, L-: is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features phenyl and phenylacetyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, 2-phenyl-N-(phenylacetyl)-, L- typically involves the amidation of glycine derivatives with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Glycine, 2-phenyl-N-(phenylacetyl)-, L- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to mimic natural amino acids can be exploited to create therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, Glycine, 2-phenyl-N-(phenylacetyl)-, L- can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Glycine, 2-phenyl-N-(phenylacetyl)-, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- N-Phenyl-N-(phenylacetyl)glycine
- 2-Phenyl-2-propanol
- Phenylacetic acid derivatives
Comparison: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is unique due to its specific structural features, such as the presence of both phenyl and phenylacetyl groups This distinguishes it from other similar compounds, which may lack one or both of these groups
特性
CAS番号 |
24003-71-2 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
(2S)-2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1 |
InChIキー |
YNNIOBNUNOYVLD-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


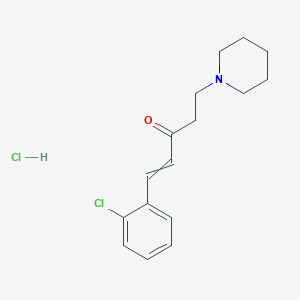
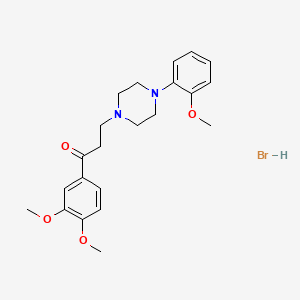
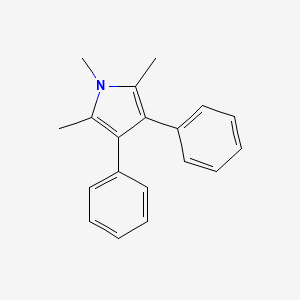
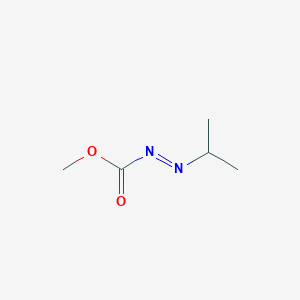
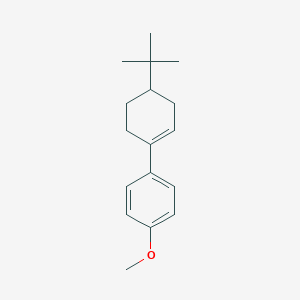

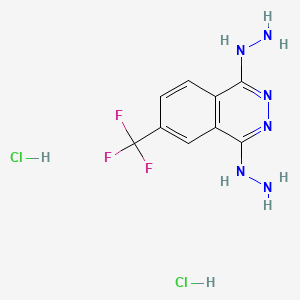
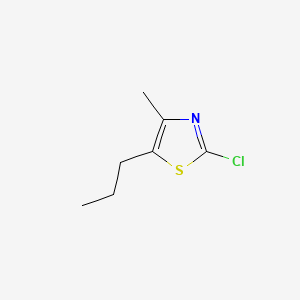
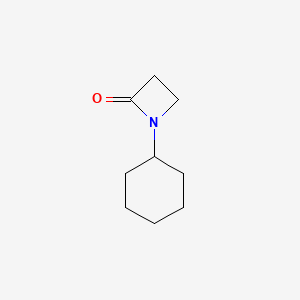
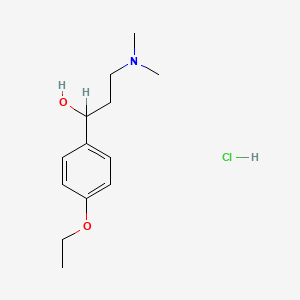
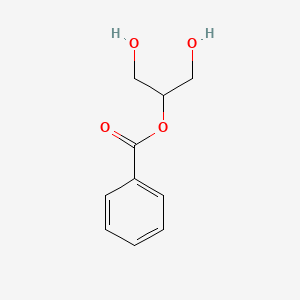
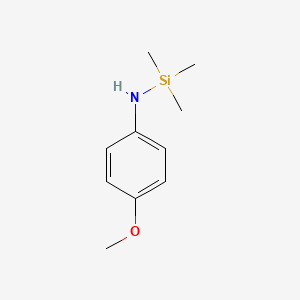
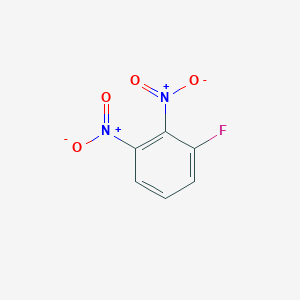
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
